molecular formula C14H20BBrO3 B1522263 2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073353-91-9

2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1522263
CAS No.: 1073353-91-9
M. Wt: 327.02 g/mol
InChI Key: AFIJFVBZZHBRBB-UHFFFAOYSA-N
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Description

The compound is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are commonly used in organic synthesis and are generally stable and easy to handle .


Synthesis Analysis

While the specific synthesis process for this compound is not available, boronic acids are often synthesized using organometallic compounds like Grignard reagents and trimethyl borate .


Molecular Structure Analysis

The molecular structure of boronic acids typically involves a boron atom that is sp2-hybridized, meaning it forms three sigma bonds and has an empty p-orbital .


Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions. They can form boronate esters by reacting with alcohols or diols. They can also participate in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .


Physical and Chemical Properties Analysis

Boronic acids are typically solid at room temperature and are soluble in most polar organic solvents . They are considered mild Lewis acids .

Scientific Research Applications

Enhanced Brightness and Fluorescence Emission

Researchers have utilized derivatives of the mentioned compound in the synthesis of heterodifunctional polyfluorenes, which are crucial for creating nanoparticles with adjustable molecular weights. These nanoparticles exhibit bright fluorescence emissions, which can be tuned to longer wavelengths through energy transfer to specific dye labels. This application is significant for the development of materials with bright and enduring fluorescence, beneficial for various optical applications (Fischer, Baier, & Mecking, 2013).

Chain-Growth Polymerization for Polyfluorene Synthesis

The compound has been used in palladium-catalyzed polycondensation processes, specifically in Suzuki–Miyaura coupling reactions, to synthesize well-defined polyfluorenes with narrow molecular weight distributions. This method demonstrates a chain-growth polymerization mechanism, crucial for creating polymers with specific end-group functionalities, enhancing their applications in electronic and optical devices (Yokoyama et al., 2007).

Synthesis of Ortho-Modified Boronic Acid Derivatives

This compound is also key in synthesizing boronic acid derivatives, which have shown potential in inhibiting serine proteases, including thrombin. These derivatives exhibit specific interactions in both solid states and solutions, highlighting their importance in medicinal chemistry for developing new therapeutic agents (Spencer et al., 2002).

Precision Synthesis of Conjugated Polymers

Furthermore, its use extends to the precision synthesis of poly(3-hexylthiophene) (P3HT) through catalyst-transfer Suzuki-Miyaura coupling polymerization. This application underscores the role of such compounds in generating conjugated polymers with near-perfect regioregularity and narrow molecular weight distributions, essential for high-performance electronic devices (Yokozawa et al., 2011).

Safety and Hazards

Boronic acids are generally considered non-toxic, but they can cause irritation if they come into contact with the skin or eyes .

Properties

IUPAC Name

2-[3-(2-bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO3/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(10-11)17-9-8-16/h5-7,10H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIJFVBZZHBRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674479
Record name 2-[3-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-91-9
Record name 2-[3-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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